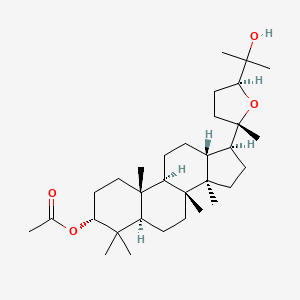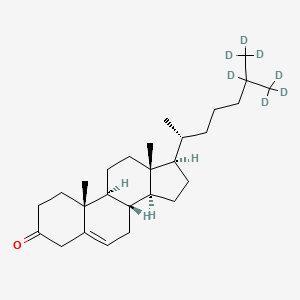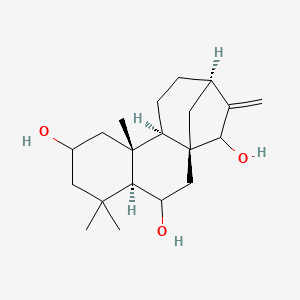
Cabraleadiol 3-acetate
概要
説明
作用機序
Target of Action
Cabraleadiol monoacetate is a compound isolated from the lichen Pyxine consocians Vainio . Its primary target is the second instar larvae of Aedes aegypti, a species of mosquito . The compound exhibits larvicidal activity, suggesting it may interfere with the development or survival of these mosquito larvae .
Mode of Action
Its larvicidal activity suggests it may interact with biological processes essential for the growth and development of aedes aegypti larvae .
Biochemical Pathways
The specific biochemical pathways affected by Cabraleadiol monoacetate are currently unknown. Given its larvicidal activity, it is plausible that it disrupts pathways critical for the survival and development of mosquito larvae .
Result of Action
The primary known effect of Cabraleadiol monoacetate at the molecular and cellular level is its larvicidal activity against the second instar larvae of Aedes aegypti
生化学分析
Biochemical Properties
Cabraleadiol monoacetate plays a significant role in biochemical reactions, particularly in plant metabolism. It is classified as a plant metabolite and is involved in various metabolic pathways within the plant kingdom . Cabraleadiol monoacetate interacts with several enzymes and proteins, including those involved in the biosynthesis of other triterpenoids. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the overall metabolic flux within the plant cells .
Cellular Effects
Cabraleadiol monoacetate exhibits notable effects on various types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cabraleadiol monoacetate has shown larvicidal activity against the second instar larvae of Aedes aegypti, indicating its potential impact on insect cell function . Additionally, its effects on plant cells include modulation of growth and development processes, which are mediated through changes in gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of cabraleadiol monoacetate involves its interaction with specific biomolecules at the cellular level. This compound binds to certain enzymes and proteins, leading to either inhibition or activation of their functions. For example, cabraleadiol monoacetate has been shown to inhibit the activity of enzymes involved in the biosynthesis of other triterpenoids, thereby affecting the overall metabolic pathways . Furthermore, it can induce changes in gene expression, which in turn influence various cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cabraleadiol monoacetate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Cabraleadiol monoacetate is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and temperature . Long-term studies have shown that cabraleadiol monoacetate can have sustained effects on cellular function, particularly in terms of its larvicidal activity and impact on gene expression .
Dosage Effects in Animal Models
The effects of cabraleadiol monoacetate vary with different dosages in animal models. Studies have shown that at lower doses, cabraleadiol monoacetate exhibits significant biological activity without causing adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruption of normal cellular functions and metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Cabraleadiol monoacetate is involved in several metabolic pathways, particularly those related to the biosynthesis of triterpenoids. It interacts with enzymes such as oxidosqualene cyclase, which plays a crucial role in the formation of the tetracyclic triterpenoid structure . Additionally, cabraleadiol monoacetate can influence the levels of various metabolites within the plant cells, thereby affecting the overall metabolic flux and homeostasis .
Transport and Distribution
Within cells and tissues, cabraleadiol monoacetate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of cabraleadiol monoacetate across cellular membranes, ensuring its proper localization and accumulation within the target cells . The distribution of cabraleadiol monoacetate within the plant tissues is essential for its biological activity and overall function .
Subcellular Localization
Cabraleadiol monoacetate is localized within specific subcellular compartments, which can influence its activity and function. It is often found in the cytoplasm and can be directed to other organelles through specific targeting signals and post-translational modifications . The subcellular localization of cabraleadiol monoacetate is crucial for its interaction with various biomolecules and its overall role in cellular processes .
準備方法
化学反応の分析
Cabraleadiol 3-acetate undergoes various chemical reactions, including hydrolysis and oxidation. For instance, treatment with methanolic potassium hydroxide results in the loss of the acetyl group, yielding the corresponding alcohol . Common reagents used in these reactions include methanol and potassium hydroxide. The major products formed from these reactions are typically derivatives of the original compound, such as cabraleadiol .
科学的研究の応用
Cabraleadiol 3-acetate has been studied for its bioactivity, particularly its mosquito larvicidal activity against the second instar larvae of Aedes aegypti . Additionally, it has shown potential in various scientific research applications, including:
Chemistry: As a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in plant metabolism and its effects on insect larvae.
Industry: Used in the formulation of bioactive compounds for pest control.
類似化合物との比較
Cabraleadiol 3-acetate is unique due to its specific structure and biological activities. Similar compounds include other tetracyclic triterpenoids such as dammarane and its derivatives . These compounds share structural similarities but may differ in their biological activities and applications.
特性
IUPAC Name |
[(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O4/c1-20(33)35-25-14-16-29(6)23(27(25,2)3)13-18-31(8)24(29)11-10-21-22(12-17-30(21,31)7)32(9)19-15-26(36-32)28(4,5)34/h21-26,34H,10-19H2,1-9H3/t21-,22+,23+,24-,25-,26+,29+,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKPKZPRXSYQEQ-QCPMDXGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(O5)C(C)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of Cabraleadiol monoacetate?
A1: Cabraleadiol monoacetate has shown promising activity against mosquito larvae. It demonstrated larvicidal activity against the second instar larvae of Aedes aegypti. []
Q2: What other compounds are often found alongside Cabraleadiol monoacetate in natural sources?
A2: Cabraleadiol monoacetate is frequently isolated alongside other terpenoids and phenolic compounds. Some common co-occurring compounds include:
- Atranorin: Found in lichens like Pyxine consocians and Heterodermia leucomelos. []
- Zeorin: A triterpenoid also identified in both aforementioned lichen species. []
- β-sitosterol: A common plant sterol found in Cleome iberica alongside Cabraleadiol monoacetate. [, ]
- Calycopterin: A flavonoid identified in Cleome iberica that exhibited significant cytotoxicity against the HeLa cervical cancer cell line. [, ]
Q3: Has the structure of Cabraleadiol monoacetate been definitively confirmed?
A3: Yes, the structure of Cabraleadiol monoacetate has been confirmed using X-ray crystallography. This technique provides a three-dimensional representation of the molecule, confirming its atomic arrangement. []
Q4: Are there any studies on the cytotoxicity of Cabraleadiol monoacetate?
A4: While Cabraleadiol monoacetate itself has not been extensively studied for cytotoxicity, extracts from Cleome iberica containing this compound, along with others like calycopterin, showed notable activity against the HeLa cervical cancer cell line. [, ] Further research is needed to isolate the specific effects of Cabraleadiol monoacetate in this context.
Q5: What types of organisms are natural sources of Cabraleadiol monoacetate?
A5: Cabraleadiol monoacetate has been identified in various organisms, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(15N)azanyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B1151656.png)
![(1S,4aR,5S,8aR)-5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1151657.png)






